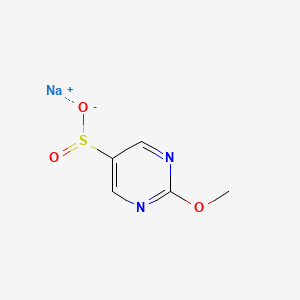
Sodium 2-methoxypyrimidine-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methoxypyrimidine-5-sulfinate is a chemical compound belonging to the class of sulfinates Sulfinates are known for their versatile reactivity and are used as building blocks in the synthesis of various organosulfur compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methoxypyrimidine-5-sulfinate typically involves the reaction of 2-methoxypyrimidine with a sulfinating agent. One common method includes the use of sodium sulfinate as a reagent under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-methoxypyrimidine-5-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Sodium 2-methoxypyrimidine-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organosulfur compounds, including sulfonamides and sulfones.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 2-methoxypyrimidine-5-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, forming new C-S, N-S, and S-S bonds. This reactivity is facilitated by the presence of the sulfinate group, which is highly reactive under appropriate conditions .
Comparaison Avec Des Composés Similaires
- Sodium 5-methylpyridine-2-sulfinate
- Sodium 2-methoxypyridine-5-sulfinate
- Sodium 2-methoxypyrimidine-4-sulfinate
Comparison: Sodium 2-methoxypyrimidine-5-sulfinate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different electronic and steric properties, making it suitable for specific applications in organic synthesis .
Propriétés
Formule moléculaire |
C5H5N2NaO3S |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
sodium;2-methoxypyrimidine-5-sulfinate |
InChI |
InChI=1S/C5H6N2O3S.Na/c1-10-5-6-2-4(3-7-5)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
XBCTWPPJZLWFNQ-UHFFFAOYSA-M |
SMILES canonique |
COC1=NC=C(C=N1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
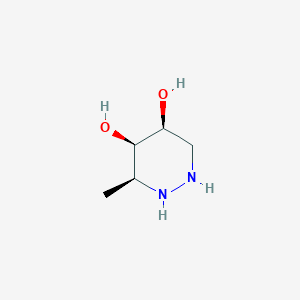
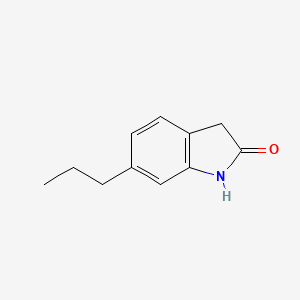
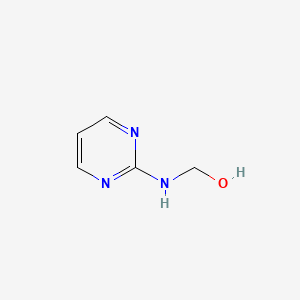
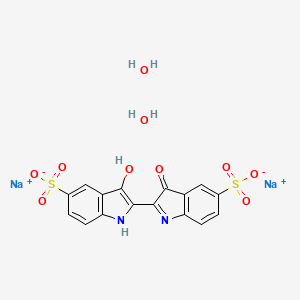
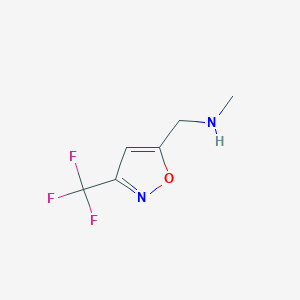
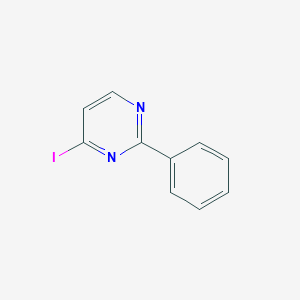
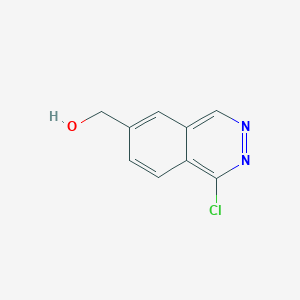
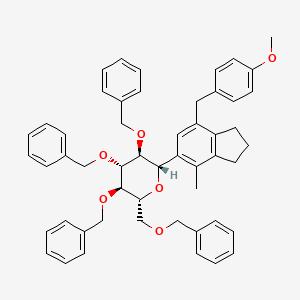
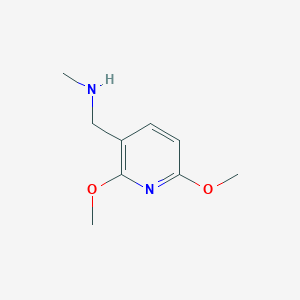
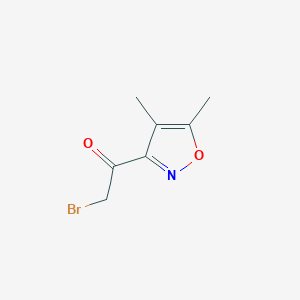
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)
